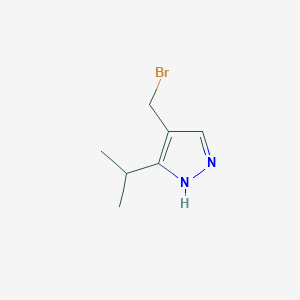

4-(bromomethyl)-3-isopropyl-1H-pyrazole

描述

4-(Bromomethyl)-3-isopropyl-1H-pyrazole is a halogenated pyrazole derivative featuring a bromomethyl (-CH₂Br) group at the 4-position and an isopropyl (-CH(CH₃)₂) substituent at the 3-position of the pyrazole ring. This compound belongs to a class of heterocyclic molecules with significant utility in medicinal chemistry and materials science due to the reactivity of the bromomethyl group, which facilitates alkylation and cross-coupling reactions . For instance, bromomethyl pyrazoles are often synthesized via alkylation or halogenation of precursor alcohols or amines, as demonstrated in related compounds .

Such substitutions are critical in modulating solubility, crystallinity, and binding affinity in pharmaceutical applications. The absence of direct data for this compound underscores the need for comparative analysis with structurally similar derivatives.

属性

IUPAC Name |

4-(bromomethyl)-5-propan-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFDMXZDTSCJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry

4-(Bromomethyl)-3-isopropyl-1H-pyrazole serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential as:

- Inhibitors : This compound has been used to develop inhibitors for enzymes such as liver alcohol dehydrogenase, which plays a role in metabolizing alcohol in the liver .

- Anticancer Agents : Research indicates that pyrazole derivatives exhibit anticancer properties. For instance, compounds derived from pyrazoles have demonstrated significant inhibitory effects against various cancer cell lines, including HeLa and A375 cells .

Synthetic Chemistry

The bromomethyl group in this compound makes it an excellent candidate for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is exploited to create more complex molecular structures, including:

- Heterocycles : Used as intermediates for synthesizing heterocyclic compounds that are important in drug development .

- Polymer Chemistry : The compound can be utilized to synthesize new polymers with tailored properties for specific applications in materials science.

Research has highlighted the biological activity of pyrazole derivatives:

- Anti-inflammatory and Analgesic Properties : Pyrazole compounds have been explored for their anti-inflammatory effects, contributing to their potential use in treating conditions like arthritis .

- Antimicrobial Activity : Some derivatives show promise as antimicrobial agents, which could lead to new treatments for infections .

Case Studies

作用机制

The mechanism by which 4-(bromomethyl)-3-isopropyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The isopropyl group can influence the compound's binding affinity and selectivity towards certain enzymes or receptors.

相似化合物的比较

Key Observations :

- The methoxy group in Compound 2 reduces electrophilicity compared to bromomethyl, favoring nucleophilic substitution at position 4 .

- The dual bromo substitution in the patent example (Example 5.21) enhances molecular weight (m/z 331 [M+H]⁺) and reactivity for further functionalization .

Spectral and Analytical Data

The table below compares spectral properties of related compounds:

Insights :

- Methoxy groups (e.g., Compound 2) produce distinct singlets in ¹H NMR, aiding differentiation from bromomethyl .

Reactivity and Functional Group Influence

- Bromomethyl vs. Methoxy : Bromomethyl groups undergo nucleophilic substitution (e.g., SN2) or Suzuki coupling, whereas methoxy groups are inert under such conditions but participate in demethylation or oxidation .

- Steric Effects : The 3-isopropyl group in the target compound may hinder reactions at position 4, contrasting with less hindered analogs like Compound 2.

生物活性

4-(Bromomethyl)-3-isopropyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the bromomethyl group and the isopropyl moiety contributes to its unique reactivity and biological profile.

1. Antimicrobial Activity

Several studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound were tested against various bacterial strains, showing promising results. In particular, derivatives demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related pyrazole compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM, demonstrating the potential of these derivatives in treating inflammatory diseases .

3. Anticancer Activity

Recent advancements have highlighted the anticancer properties of pyrazole derivatives. Compounds similar to this compound were tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Notably, some derivatives exhibited IC50 values as low as 1.1 µM against HCT-116 cells, indicating potent cytotoxic activity .

Case Studies

Several case studies provide insights into the biological activity of pyrazole compounds:

- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their anticancer effects on multiple cell lines. One compound exhibited significant inhibition of Aurora kinases, which are crucial in cancer cell proliferation .

- Anti-inflammatory Assessment : In vivo studies demonstrated that certain pyrazole derivatives reduced carrageenan-induced paw edema in rats, showcasing their potential as anti-inflammatory agents comparable to indomethacin .

Data Table: Biological Activities Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。